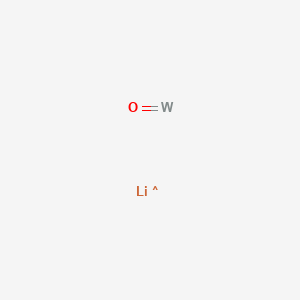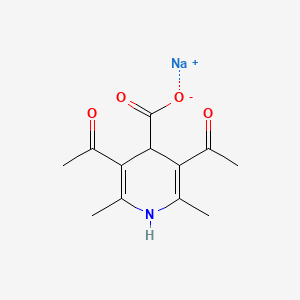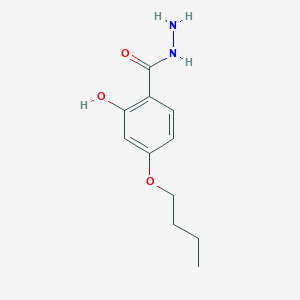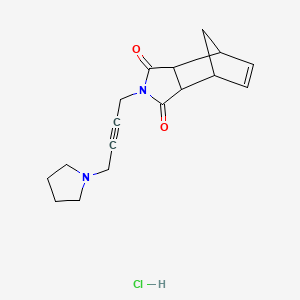
3a,4,7,7a-Tetrahydro-2-(4-(1-pyrrolidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3a,4,7,7a-Tetrahydro-2-(4-(1-pyrrolidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structural features, including a pyrrolidinyl group and a methano-isoindole core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-Tetrahydro-2-(4-(1-pyrrolidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl typically involves multi-step organic reactions. The starting materials often include isoindole derivatives and pyrrolidine. Key steps may involve:
Formation of the Isoindole Core: This can be achieved through cyclization reactions.
Introduction of the Pyrrolidinyl Group: This step may involve nucleophilic substitution or addition reactions.
Final Assembly and Purification: The final compound is often purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group.
Reduction: Reduction reactions could target the isoindole core or the butynyl group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The pyrrolidinyl group is often found in bioactive molecules.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests potential activity as a central nervous system agent or an anti-inflammatory drug.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
作用机制
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
相似化合物的比较
Similar Compounds
3a,4,7,7a-Tetrahydro-2-(4-(1-pyrrolidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione: The parent compound without the HCl group.
N-Substituted Isoindoles: Compounds with different substituents on the isoindole core.
Pyrrolidinyl Derivatives: Compounds with variations in the pyrrolidinyl group.
Uniqueness
What sets 3a,4,7,7a-Tetrahydro-2-(4-(1-pyrrolidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl apart is its combination of structural features, which may confer unique chemical reactivity and biological activity. This makes it a compound of interest for further research and development.
属性
CAS 编号 |
39488-11-4 |
|---|---|
分子式 |
C17H21ClN2O2 |
分子量 |
320.8 g/mol |
IUPAC 名称 |
4-(4-pyrrolidin-1-ylbut-2-ynyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride |
InChI |
InChI=1S/C17H20N2O2.ClH/c20-16-14-12-5-6-13(11-12)15(14)17(21)19(16)10-4-3-9-18-7-1-2-8-18;/h5-6,12-15H,1-2,7-11H2;1H |
InChI 键 |
LUKIUWPZNJXNMF-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC#CCN2C(=O)C3C4CC(C3C2=O)C=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene](/img/structure/B14680715.png)
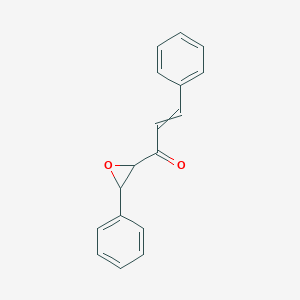

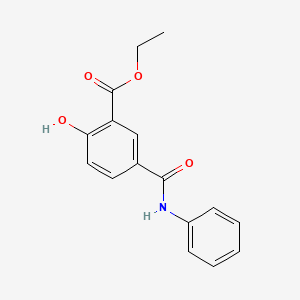
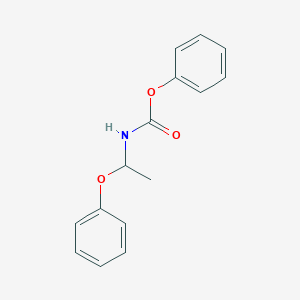
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14680753.png)
![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
